

Application Note: High-Purity Synthesis of D-beta-Homoglutamic Acid-HCl

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Compound of Interest

Compound Name: *D-beta-homoglutamic acid-HCl*

CAS No.: 63492-85-3

Cat. No.: B3037834

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Introduction & Scientific Rationale

D-beta-homoglutamic acid (also known as D-beta-aminoadipic acid or (3R)-3-aminohexanedioic acid) is a critical non-proteinogenic amino acid used in the design of proteolytically stable peptidomimetics. By introducing a methylene group into the backbone of D-glutamic acid, the resulting beta-amino acid alters the peptide backbone topology, enabling the formation of stable secondary structures like helices and turns that are resistant to standard proteases.

This protocol details the synthesis of D-beta-homoglutamic acid hydrochloride via the Arndt-Eistert homologation of N-Boc-D-glutamic acid 5-tert-butyl ester. This route is chosen for its retention of chiral integrity and scalability.

Retrosynthetic Analysis

The synthesis relies on the one-carbon extension of the carboxylic acid terminus of a protected alpha-amino acid.

- Target: (3R)-3-aminohexanedioic acid HCl (6-carbon backbone).

- Starting Material: Boc-D-Glu(OtBu)-OH (5-carbon backbone, commercially available).
- Key Transformation: Wolff Rearrangement of an
-diazoketone intermediate.

Reaction Pathway Visualization

The following diagram illustrates the chemical pathway from D-Glutamic acid derivative to the final D-beta-homoglutamic acid salt.



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Figure 1: Step-wise Arndt-Eistert homologation pathway for converting alpha-amino acid to beta-homo amino acid.

Experimental Protocol

Materials & Reagents



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Phase 1: Formation of the -Diazoketone

Objective: Convert the free

-carboxylic acid into a reactive diazoketone while protecting the side chain.

- Activation:
 - Dissolve Boc-D-Glu(OtBu)-OH (10.0 g, 33 mmol) in anhydrous THF (100 mL) in a round-bottom flask under Nitrogen atmosphere.
 - Cool the solution to -15°C using a salt/ice bath.
 - Add N-Methylmorpholine (NMM) (3.6 mL, 33 mmol) followed by dropwise addition of Isobutyl Chloroformate (IBCF) (4.3 mL, 33 mmol).
 - Mechanism Note: This forms a mixed anhydride. Stir for 15 minutes at -15°C . White precipitate (NMM·HCl) will form.[1]
- Diazotization:
 - Filter the cold reaction mixture quickly to remove NMM·HCl salts (optional but recommended for purity) or proceed directly if handling diazomethane in situ.
 - Add the filtrate dropwise to a cold (0°C) solution of Diazomethane in diethyl ether (excess, ~66 mmol) (generated from Diazald).

- Safety Critical: Use polished glassware (no scratches) and a blast shield. Diazomethane is explosive.
- Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.
- Workup:
 - Quench excess diazomethane with a few drops of acetic acid until nitrogen evolution ceases.
 - Wash the organic layer with saturated NaHCO₃, brine, and water.
 - Dry over MgSO₄ and concentrate under reduced pressure to yield the yellow crystalline Diazoketone.

Phase 2: Wolff Rearrangement

Objective: Rearrange the diazoketone to the homologated ester.

- Rearrangement:
 - Dissolve the crude Diazoketone in Methanol (100 mL).
 - Add Silver Benzoate (0.1 eq) dissolved in Triethylamine (2.0 eq).
 - Condition: Exclude light (wrap flask in foil) and sonicate or stir at room temperature. Nitrogen gas evolution indicates reaction progress.
 - Stir until TLC indicates consumption of the diazoketone (approx. 2-4 hours).
- Purification:
 - Filter off the silver catalyst through Celite.
 - Concentrate the filtrate. The residue is the protected intermediate: Boc-D-beta-HomoGlu(OtBu)-OMe.

Phase 3: Global Deprotection & Salt Formation

Objective: Remove Boc, t-Butyl, and Methyl ester groups to yield the final HCl salt.

- Hydrolysis (Saponification):
 - Dissolve the intermediate in THF/Water (1:1). Add LiOH (3 eq) and stir at 0°C for 2 hours to remove the methyl ester.
 - Acidify to pH 3 with 1M HCl and extract with Ethyl Acetate. Dry and concentrate.
- Acidolysis:
 - Dissolve the residue in 4M HCl in Dioxane (50 mL).
 - Stir at room temperature for 2 hours. The Boc group and t-Butyl ester will cleave simultaneously.
 - Observation: The product may precipitate as a white solid.
- Isolation:
 - Add cold Diethyl Ether to complete precipitation.
 - Filter the white solid under Nitrogen.
 - Wash with cold ether and dry under high vacuum.

Quality Control & Characterization



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Expected ¹H NMR Data (D₂O, 400 MHz):

3.65 (m, 1H,
-CH), 2.60 (dd, 2H,
-CH₂), 2.45 (t, 2H,
-CH₂), 1.80-2.00 (m, 2H,
-CH₂).

Safety & Handling

- Diazomethane: Extreme explosion hazard. Use a dedicated kit with smooth glassware. Do not use ground glass joints. Perform all operations behind a blast shield in a high-flow fume hood. Alternative: Use TMS-Diazomethane (safer, though toxic).
- Storage: Store the final HCl salt at -20°C. It is hygroscopic; allow to equilibrate to room temperature before opening.

References

- Podlech, J., & Seebach, D. (1995).

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Sources

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